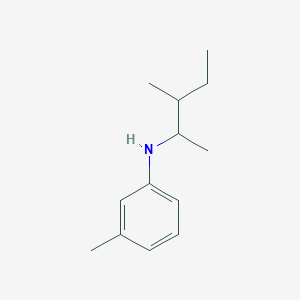3-methyl-N-(3-methylpentan-2-yl)aniline
CAS No.:
Cat. No.: VC20398984
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H21N |
|---|---|
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | 3-methyl-N-(3-methylpentan-2-yl)aniline |
| Standard InChI | InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3 |
| Standard InChI Key | BDXKUGMJNFVJER-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C)NC1=CC=CC(=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-methyl-N-(3-methylpentan-2-yl)aniline, reflects its two key structural components:
-
Aromatic Core: A benzene ring substituted with a methyl group at the 3-position.
-
Amine Substituent: A 3-methylpentan-2-yl group bonded to the nitrogen atom, introducing significant steric bulk .
The branched alkyl chain creates a hindered environment around the nitrogen, which impacts reactivity and intermolecular interactions. Stereochemical variations, such as the (3R) configuration in related compounds like N-[(3R)-2-methylpentan-3-yl]aniline, further modulate properties like solubility and chiral recognition .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.31 g/mol | |
| CAS Number | 1040341-26-1 | |
| SMILES | CC(C)CC(C)NC1=CC=CC(=C1)C | |
| InChIKey | GQHDRRXQNRYTMA-GFCCVEGCSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline involves multi-step strategies to introduce both the aromatic methyl group and the bulky alkylamine moiety. While explicit details for this compound are scarce, analogous hindered amines are synthesized via:
-
Friedel-Crafts Alkylation: Introducing the alkyl group to aniline derivatives using Lewis acids like .
-
Hydroamination: A method reported by Baran and coworkers for sterically demanding amines, leveraging transition-metal catalysts to facilitate nitrogen-carbon bond formation .
-
Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions, though steric hindrance may limit efficiency .
Industrial production faces challenges in achieving high yields due to the compound’s steric demands, often necessitating optimized reaction conditions (e.g., elevated temperatures or high-pressure systems) .
Physicochemical Properties
Thermal Stability and Solubility
While specific data on melting and boiling points are unavailable, the compound’s liquid state at room temperature (as indicated for structurally similar amines ) suggests a low melting point. The branched alkyl chain enhances lipophilicity, reducing water solubility but improving compatibility with organic solvents.
Spectroscopic Characteristics
-
NMR: Expected signals include a singlet for the aromatic methyl group (~2.3 ppm) and complex splitting patterns for the diastereotopic protons in the alkyl chain .
-
MS: A molecular ion peak at m/z 191.31 confirms the molecular weight, with fragmentation patterns indicative of C-N bond cleavage .
Applications in Research and Industry
Medicinal Chemistry
Hindered amines like 3-methyl-N-(3-methylpentan-2-yl)aniline are valued for their ability to modulate drug pharmacokinetics. The steric bulk:
-
Enhances Metabolic Stability: By shielding the amine from oxidative enzymes, prolonging half-life .
-
Improves Selectivity: Reduces off-target interactions by restricting access to flat binding sites .
Catalysis and Materials Science
The compound’s nitrogen lone pair can coordinate to metals, making it a candidate for asymmetric catalysis. Its bulky structure may also stabilize reactive intermediates in polymer synthesis .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
N-(2-methylpentan-2-yl)pyridin-3-amine: Shares steric hindrance but features a pyridine ring, altering electronic properties .
-
3-Fluoro-N-(3-methylpentan-2-yl)aniline: Fluorination increases electronegativity, enhancing hydrogen-bonding capacity compared to the methylated variant.
Unique Advantages
The absence of electronegative substituents in 3-methyl-N-(3-methylpentan-2-yl)aniline simplifies synthetic routes while maintaining steric benefits, offering a balance between accessibility and functionality .
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing scalable methods for hindered amine production.
-
Biological Screening: Evaluating antimicrobial or anticancer activity given its structural novelty.
-
Computational Modeling: Predicting interactions with biological targets to guide drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume